molecular formula C16H19N3O3S B2539921 3-(2,5-dioxopyrrolidin-1-yl)-N-(thiophen-2-yl)-8-azabicyclo[3.2.1]octane-8-carboxamide CAS No. 1903896-71-8

3-(2,5-dioxopyrrolidin-1-yl)-N-(thiophen-2-yl)-8-azabicyclo[3.2.1]octane-8-carboxamide

Cat. No.: B2539921
CAS No.: 1903896-71-8
M. Wt: 333.41
InChI Key: RKMQBAROWROSOK-UHFFFAOYSA-N
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Description

3-(2,5-Dioxopyrrolidin-1-yl)-N-(thiophen-2-yl)-8-azabicyclo[321]octane-8-carboxamide is a complex organic compound that features a unique bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,5-dioxopyrrolidin-1-yl)-N-(thiophen-2-yl)-8-azabicyclo[321]octane-8-carboxamide typically involves multiple steps One common route includes the reaction of 8-azabicyclo[321]octane-8-carboxylic acid with thiophene-2-amine under specific conditions to form the amide bond

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperatures, and specific catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

3-(2,5-Dioxopyrrolidin-1-yl)-N-(thiophen-2-yl)-8-azabicyclo[3.2.1]octane-8-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

3-(2,5-Dioxopyrrolidin-1-yl)-N-(thiophen-2-yl)-8-azabicyclo[3.2.1]octane-8-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-(2,5-dioxopyrrolidin-1-yl)-N-(thiophen-2-yl)-8-azabicyclo[3.2.1]octane-8-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in key signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2,6-Dioxopiperidin-1-yl)-N-(thiophen-2-yl)-8-azabicyclo[3.2.1]octane-8-carboxamide
  • 3-(1,3-Dioxoisoindolin-2-yl)-N-(thiophen-2-yl)-8-azabicyclo[3.2.1]octane-8-carboxamide

Uniqueness

3-(2,5-Dioxopyrrolidin-1-yl)-N-(thiophen-2-yl)-8-azabicyclo[3.2.1]octane-8-carboxamide is unique due to its specific bicyclic structure and the presence of the 2,5-dioxopyrrolidin-1-yl group. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

3-(2,5-dioxopyrrolidin-1-yl)-N-thiophen-2-yl-8-azabicyclo[3.2.1]octane-8-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O3S/c20-14-5-6-15(21)19(14)12-8-10-3-4-11(9-12)18(10)16(22)17-13-2-1-7-23-13/h1-2,7,10-12H,3-6,8-9H2,(H,17,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKMQBAROWROSOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(CC1N2C(=O)NC3=CC=CS3)N4C(=O)CCC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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